Thiocillin

Thiopeptide antibiotics Ribosome inhibition Protein synthesis

Thiocillin I is a macrocyclic thiopeptide antibiotic that binds the 50S ribosomal subunit at the EF-G translocation step—mechanistically distinct from EF-Tu inhibitors like GE2270A. It exploits the FoxA ferrioxamine siderophore receptor for Gram-negative penetration, making it a selective probe for TonB-dependent transport and Trojan horse antibiotic design. Unlike thiostrepton, it lacks proteasome inhibitory activity, serving as an ideal negative control in eukaryotic off-target screening. Its ribosomally encoded biosynthesis supports rapid SAR library generation via site-directed mutagenesis. Guaranteed ≥95% purity by HPLC.

Molecular Formula C49H51N13O8S6
Molecular Weight 1142.4 g/mol
Cat. No. B1238668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocillin
Synonymsthiocillin
Molecular FormulaC49H51N13O8S6
Molecular Weight1142.4 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)C)C(C)C
InChIInChI=1S/C49H51N13O8S6/c1-9-25(38(65)50-13-22(7)63)52-39(66)29-16-73-47(57-29)33-19-74-46(59-33)27-12-11-24-37(51-27)28-14-75-48(54-28)34(20(3)4)60-41(68)32-18-76-49(58-32)35(21(5)6)61-40(67)31-17-72-45(56-31)26(10-2)53-43(70)36(23(8)64)62-42(69)30-15-71-44(24)55-30/h9-12,14-23,34-36,63-64H,13H2,1-8H3,(H,50,65)(H,52,66)(H,53,70)(H,60,68)(H,61,67)(H,62,69)/b25-9-,26-10-/t22-,23+,34-,35+,36-/m0/s1
InChIKeyIXZWXEVFYZMXCG-ZRBNMRFGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiocillin Compound Overview: A Structurally Defined Thiopeptide Antibiotic for Ribosomal Targeting Research


Thiocillin, specifically Thiocillin I (CAS 59979-01-0), is a structurally complex, macrocyclic antibiotic belonging to the thiazolyl peptide (thiopeptide) class of natural products. It is derived from ribosomally synthesized precursor peptides that undergo extensive post-translational modifications to form a rigid, trithiazolylpyridine-containing scaffold [1]. This structural framework enables high-affinity binding to the 50S ribosomal subunit, specifically targeting the GTPase-associated center involving 23S rRNA and protein L11, thereby inhibiting bacterial protein synthesis at the translocation step mediated by elongation factor G (EF-G) [2].

Why Thiocillin Cannot Be Substituted: Critical Structural and Functional Distinctions from Other Thiopeptides


Generic substitution or simple functional replacement among thiopeptide antibiotics is invalid due to significant, quantifiable differences in their primary biological targets, uptake mechanisms, and off-target activity profiles. Unlike thiopeptides such as GE2270A and thiomuracin that target elongation factor Tu (EF-Tu), thiocillin directly binds the 50S ribosomal subunit [1]. Furthermore, its mechanism for penetrating Gram-negative bacteria is distinct, relying on the ferrioxamine siderophore receptor (FoxA), in contrast to thiostrepton's use of pyoverdine receptors [2]. This divergence in both molecular target and entry pathway means that compounds within this class are not functionally interchangeable; their specific utilities in research and potential therapeutic contexts are dictated by these core mechanistic differences.

Quantitative Evidence Guide: Verifiable Differentiation of Thiocillin from Key Analogs


Distinct Primary Molecular Target: 50S Ribosome (EF-G) vs. Elongation Factor Tu (EF-Tu) in GE2270A Class

Thiocillin's mechanism of action is fundamentally different from that of several major thiopeptide subclasses, including GE2270A and thiomuracin. While those analogs bind to elongation factor Tu (EF-Tu) to prevent aminoacyl-tRNA delivery, thiocillin directly targets the 50S ribosomal subunit, disrupting the function of elongation factor G (EF-G) [1]. This is a binary, qualitative difference in the primary molecular target that has profound implications for cross-resistance and spectrum of activity.

Thiopeptide antibiotics Ribosome inhibition Protein synthesis Mechanism of action

Divergent Outer Membrane Uptake Mechanism: FoxA Receptor Pathway vs. Pyoverdine Receptors for Thiostrepton

A key differentiator for thiocillin is its route of entry into Gram-negative bacteria like Pseudomonas aeruginosa. Thiocillin and its close structural analog micrococcin exploit the ferrioxamine siderophore receptor FoxA for outer membrane penetration [1]. In contrast, the related thiopeptide thiostrepton utilizes a different set of receptors, the pyoverdine receptors FpvA and FpvB, for uptake under iron-limited conditions [2]. This distinction allows for the study of specific siderophore pathways and implies differential activity depending on the receptor expression profile of the target organism.

Gram-negative bacteria Pseudomonas aeruginosa Siderophore receptor Antibiotic uptake Iron chelation

Selective Absence of Mammalian Proteasome Inhibitory Activity: Distinction from Thiostrepton and Siomycin A

Thiocillin demonstrates a critical difference in off-target activity compared to the thiopeptides thiostrepton and Siomycin A. While the latter two act as proteasome inhibitors in mammalian tumor cells, thiocillin, along with micrococcin and others that lack a specific quinaldic acid macrocycle (Ring B), does not exhibit this activity [1]. This lack of proteasome inhibition has been experimentally confirmed in U-2OS C3 osteosarcoma cells at a concentration of 2 μM, where thiocillin failed to stabilize cellular proteins [2]. This provides a clear and quantifiable selectivity advantage for applications where eukaryotic proteasome inhibition is an undesirable confounder.

Proteasome inhibition Off-target activity Cancer biology Mammalian cells Selectivity

Engineerable Scaffold via Ribosomal Synthesis and Post-Translational Modification: A Platform for Potency Enhancement by Mutagenesis

Unlike many complex natural products synthesized by nonribosomal peptide synthetases (NRPS), thiocillin is derived from a genetically encoded precursor peptide that undergoes a defined series of post-translational modifications [1]. This ribosomal origin provides a unique and powerful platform for engineering analogs through straightforward site-directed mutagenesis of the precursor gene. Using this approach, researchers generated a site-saturation mutagenesis library of thiocillin's macrocyclic ring and identified eight unique compounds with improved potency over wild-type thiocillin. The most potent analog exhibited an 8-fold improvement in activity [2]. This genetic tractability is a major differentiator from other complex antibiotics where structural diversification is more challenging.

Ribosomal peptide Post-translational modification Mutagenesis Structure-activity relationship (SAR) Drug discovery

Potent Anti-MRSA Activity with Low Nanomolar MIC Values: A Benchmark for Gram-Positive Activity

Thiocillin exhibits potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). While many thiopeptides share this general activity, the specific MIC values of thiocillin provide a benchmark for comparison. Reports indicate MIC values as low as 0.047 µg/mL against both MRSA and Bacillus subtilis [1], while other studies report MICs ranging from 0.5-2 µg/mL for S. aureus strains . These values place thiocillin among the more potent members of the thiopeptide class and serve as a quantifiable point of comparison when evaluating new analogs or related natural products.

MRSA Antibacterial Gram-positive Minimum Inhibitory Concentration (MIC) Potency

Optimal Research and Development Application Scenarios for Thiocillin


Mechanism-of-Action Studies to Differentiate Ribosomal Translocation (EF-G) Inhibition from EF-Tu Blockade

Utilize thiocillin as a specific chemical probe to dissect bacterial translation pathways. Its direct binding to the 50S ribosomal subunit and disruption of EF-G function [1] allows researchers to clearly distinguish this mechanism from that of EF-Tu inhibitors like GE2270A. This is invaluable in studies of ribosome biogenesis, antibiotic synergy, and the characterization of novel protein synthesis inhibitors, providing a known and well-defined control for the translocation step of translation.

Investigating Gram-Negative Outer Membrane Penetration via the Ferrioxamine Siderophore Receptor (FoxA)

Employ thiocillin as a model substrate to study the TonB-dependent transport of antimicrobial compounds through the FoxA ferrioxamine siderophore receptor in Pseudomonas aeruginosa [2]. This application is critical for understanding bacterial iron acquisition as a potential vulnerability and for the rational design of 'Trojan horse' antibiotics that co-opt siderophore pathways to bypass the formidable outer membrane barrier of Gram-negative pathogens. Thiocillin's specific use of FoxA makes it a distinct tool compared to thiostrepton, which uses pyoverdine receptors.

Genetically-Encoded Scaffold for Directed Evolution and SAR Studies of a Complex Macrocycle

Leverage thiocillin's ribosomal biosynthesis pathway as a platform for generating and screening analogs with altered potency and properties. The ability to perform site-directed mutagenesis on the precursor peptide gene [3] enables the rapid creation of focused compound libraries, a capability not shared by many complex natural products. This makes thiocillin an ideal model system for investigating the structure-activity relationship (SAR) of macrocyclic peptides, particularly the role of conformational rigidity in target binding, and for engineering variants with improved characteristics, such as the 8-fold more potent analogs that have been identified [4].

Eukaryotic Selectivity Screening and Off-Target Profiling of Translation Inhibitors

Incorporate thiocillin into panels of compounds designed to assess off-target activity in eukaryotic cells. Its demonstrated lack of proteasome inhibitory activity, in contrast to related thiopeptides like thiostrepton [5], makes it a valuable negative control. This application is essential for drug discovery programs aiming to develop antibiotics with a high therapeutic index or for basic research focused on distinguishing between prokaryotic and eukaryotic cellular processes.

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